molecular formula C8H6N2O3 B1233002 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione CAS No. 7600-08-0

5-Hydroxy-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B1233002
CAS No.: 7600-08-0
M. Wt: 178.14 g/mol
InChI Key: ZBUBTIDFWFQVLJ-UHFFFAOYSA-N
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Description

Significance within Phthalazine (B143731) Chemistry

The significance of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione in phthalazine chemistry lies in its potential as a versatile synthetic intermediate. The phthalazine core itself is a key component in a number of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The hydroxyl group at the 5-position of the title compound offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. This functional handle can be targeted for reactions such as etherification or esterification, enabling the exploration of structure-activity relationships in medicinal chemistry programs. The strategic placement of the hydroxyl group can also influence the electronic properties and solubility of the molecule, which are critical parameters for its potential applications.

Historical Perspective of Phthalazinedione Research Relevant to this compound

Research into phthalazinediones has a rich history, with one of the most notable members of this class being 5-amino-2,3-dihydrophthalazine-1,4-dione, commonly known as luminol (B1675438). Luminol is widely recognized for its use in forensic science to detect trace amounts of blood due to its chemiluminescent properties upon oxidation. The extensive study of luminol and its derivatives has laid the groundwork for investigating other substituted phthalazinediones, including the 5-hydroxy derivative.

The synthesis of the parent 2,3-dihydrophthalazine-1,4-dione, also known as phthalhydrazide (B32825), is a foundational reaction in this area of chemistry. The development of synthetic methodologies to introduce various substituents onto the phthalazinedione core has been a continuous effort. While a specific historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its synthesis logically follows from the established reactivity of phthalic anhydrides with hydrazine (B178648) hydrate (B1144303). evitachem.com Modern synthetic advancements, such as ultrasound-assisted reactions and the use of ionic liquids as catalysts, have been applied to the synthesis of phthalazinedione derivatives to improve reaction efficiency. evitachem.com

Structural Features and Chemical Reactivity Profile of the Phthalazinedione Core

The phthalazinedione core is characterized by a benzene (B151609) ring fused to a pyridazinedione ring. This bicyclic structure is largely planar. The two carbonyl groups and the two nitrogen atoms within the heterocyclic ring are key to its chemical reactivity. The presence of both carbonyl and azo moieties in the oxidized form (phthalazine-1,4-dione) contributes to its reactivity and potential instability under certain conditions.

The electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione has been studied, revealing that it can be oxidized to phthalazine-1,4-dione. This species is unstable in aqueous and amphiprotic non-aqueous solvents, where it can undergo an oxidative ring cleavage to form phthalic acid. The rate of this cleavage is dependent on the properties of the solvent. In aprotic solvents like acetonitrile (B52724) and DMSO, the oxidized form is more stable.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its parent compound for context.

PropertyValue (this compound)Value (2,3-dihydrophthalazine-1,4-dione)
Molecular Formula C₈H₆N₂O₃ evitachem.comC₈H₆N₂O₂
Molar Mass 178.15 g/mol 162.15 g/mol
Melting Point Not explicitly reported>300 °C
Solubility Not explicitly reportedSoluble in acetone (B3395972) and acetic acid

Spectroscopic Data Overview

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Aromatic protons on the benzene ring, a signal for the hydroxyl proton, and signals for the NH protons of the hydrazide moiety. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl group.
¹³C NMR Signals for the carbonyl carbons, aromatic carbons (with shifts influenced by the hydroxyl substituent), and carbons of the heterocyclic ring.
IR Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (amide), and C=O stretching (carbonyl groups).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUBTIDFWFQVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418683
Record name 5-hydroxy-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7600-08-0
Record name 5-hydroxy-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Hydroxy 2,3 Dihydrophthalazine 1,4 Dione and Its Functionalized Analogues

Established Synthetic Routes to Dihydrophthalazine-1,4-diones

Traditional methods for synthesizing the dihydrophthalazine-1,4-dione scaffold have been well-documented and form the foundation for more complex analogue synthesis.

Cyclocondensation Approaches

Cyclocondensation reactions are a fundamental class of reactions used to form heterocyclic systems like dihydrophthalazine-1,4-diones. These reactions typically involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule such as water. In the context of phthalazinediones, this often involves a one-pot, multi-component reaction where precursors are combined and react to form the final cyclic product. dergipark.org.trtrdizin.gov.tr

For instance, the synthesis of 1,4-dihydropyridines via cyclocondensation has been extensively reviewed, providing a basis for understanding similar ring-forming reactions. doi.org The direct synthesis of 1,2-dihydrophthalazine (B1244300) derivatives can be achieved through the double alkylation of hydrazine (B178648) compounds with alkyl dihalides or tosylates, often facilitated by microwave heating in an aqueous medium. organic-chemistry.org Another approach involves the reaction of 1,3-dicarbonyl compounds with hydrazines, which can undergo a ring-opening and ring-closing cyclocondensation to yield bis(pyrazolyl)methanes, demonstrating the versatility of cyclocondensation strategies. nih.gov These methods highlight the core principle of building the heterocyclic ring through the condensation of appropriate precursors.

Derivatization from Phthalic Anhydride (B1165640) and Hydrazides

A primary and widely used method for synthesizing the 2,3-dihydrophthalazine-1,4-dione core involves the reaction of phthalic anhydride or its derivatives with hydrazine hydrate (B1144303). longdom.org This reaction is a straightforward and common pathway to the phthalazinone skeleton. longdom.org The process generally involves heating phthalic anhydride with hydrazine hydrate, often in a solvent like ethanol (B145695) or in the presence of acetic acid. longdom.orgresearchgate.net

The reaction proceeds through the formation of a monohydrazide intermediate, which then undergoes intramolecular cyclization to form the stable six-membered phthalylhydrazide ring (2,3-dihydrophthalazine-1,4-dione). researchgate.net However, isolating the monohydrazide intermediate can be challenging as it has a strong tendency to cyclize upon heating. researchgate.net One proposed method to obtain the monohydrazide involves stirring phthalic anhydride in a large excess of hydrazine hydrate at low temperatures to form a hydrazide-carboxylic acid salt, which is then carefully neutralized. researchgate.net More advanced methods have demonstrated that the reaction of phenyl hydrazine with phthalic anhydride can be dramatically accelerated in electrosprayed microdroplets, yielding 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) with high selectivity and yield on a sub-millisecond timescale without a catalyst. stanford.eduresearchgate.net

Advanced Synthetic Strategies for Substituted Phthalazinediones

To improve reaction times, yields, and environmental footprint, modern synthetic strategies have been applied to the synthesis of substituted phthalazinediones.

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. anton-paar.com This technology utilizes microwave irradiation to heat reaction mixtures rapidly and efficiently, often leading to dramatically reduced reaction times, increased product yields, and higher purity. tandfonline.comtandfonline.comanton-paar.com

In the synthesis of phthalazine (B143731) derivatives, microwave irradiation has been successfully employed to accelerate various reactions, including cyclizations and nucleophilic substitutions. tandfonline.comtandfonline.com For example, the synthesis of 1,2-dihydrophthalazine derivatives through the reaction of hydrazine compounds with alkyl dihalides is significantly enhanced by microwave heating, allowing the reaction to be completed in as little as 20 minutes in water. organic-chemistry.org The ability to superheat solvents in sealed vessels under microwave irradiation allows for reactions to be conducted at temperatures far above the solvent's boiling point, which is a key factor in accelerating reaction rates. anton-paar.com This "green chemistry" approach is often more energy-efficient and can be performed without the need for phase transfer catalysts. organic-chemistry.orgyoutube.com

MethodReaction TimeYield (%)Reference
ConventionalHours to daysLower stanford.edutandfonline.com
Microwave-AssistedMinutesHigher organic-chemistry.orgtandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazine Derivatives.

Catalyzed Multicomponent Reactions (e.g., Ionic Liquid Catalysis, Triflate Catalysis)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for creating complex molecules. The use of advanced catalysts can further enhance the scope and efficiency of these reactions.

Ionic Liquid Catalysis Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts in organic synthesis. youtube.comyoutube.com Their unique properties, such as high polarity and the ability to stabilize reactive intermediates, make them effective catalysts for a wide range of reactions. youtube.com Brønsted acidic ionic liquids, for example, can be used as efficient and reusable catalysts for one-pot condensation reactions. nih.govthieme-connect.de

In the synthesis of pyrazolyl-phthalazine-dione derivatives, an ionic liquid was used to catalyze the one-pot multicomponent reaction of acetylacetone, 2,3-dihydrophthalazine-1,4-dione, and various aldehydes, resulting in moderate to good yields. rsc.org The proposed mechanism involves the ionic liquid acting as a Brønsted acid, which increases the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial Knoevenagel condensation. nih.gov This green protocol often features mild reaction conditions, short reaction times, and catalyst reusability. nih.gov

Triflate Catalysis Metal triflates (M(OTf)x), particularly those of rare earth metals and copper, are stable Lewis acids that are highly effective in catalyzing organic transformations. dergipark.org.trresearchgate.net Copper(II) triflate (Cu(OTf)₂) has been shown to be an excellent catalyst for the one-pot, three-component synthesis of substituted 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from phthalhydrazide (B32825), aromatic aldehydes, and malononitrile (B47326). dergipark.org.trtrdizin.gov.tr This method provides very good yields in short reaction times. dergipark.org.trtrdizin.gov.tr

The catalytic activity of Cu(OTf)₂ stems from its Lewis acidity, which activates the aldehyde for Knoevenagel condensation with malononitrile. dergipark.org.tr This is followed by a Michael addition of the phthalhydrazide and subsequent cyclization. Studies comparing various catalysts have demonstrated that Cu(OTf)₂ is often the most effective, even at low catalyst loadings. dergipark.org.tr

Catalyst (10 mol%)Yield (%)
Cu(OTf)₂94
Zn(OTf)₂85
Yb(OTf)₃82
Sc(OTf)₃80
In(OTf)₃78
La(OTf)₃75
No Catalyst25

Table 2: Efficacy of Various Triflate Catalysts in the Synthesis of a 1H-pyrazolo[1,2-b]phthalazine-5,10-dione Derivative. dergipark.org.tr

Electrochemical Synthesis Methods

Electrochemical synthesis represents a modern and sustainable approach to organic reactions, utilizing electricity to drive chemical transformations. youtube.comyoutube.com This method offers high chemo-selectivity and can often be performed under mild conditions, avoiding the need for harsh chemical oxidants or reductants. youtube.com

A key example relevant to phthalazinedione synthesis is the accelerated formation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione in electrosprayed microdroplets. stanford.eduresearchgate.net By applying a voltage to electrospray a solution containing phenyl hydrazine and phthalic anhydride, the reaction occurs on a sub-millisecond timescale with yields over 90%, a significant improvement over traditional bulk-phase reactions. stanford.eduresearchgate.net This demonstrates how electrochemical conditions can dramatically enhance reaction rates and selectivity. The principles of synthetic electrochemistry are also applied to generate reactive intermediates, such as radical cations, which can then undergo cyclization or other bond-forming reactions to construct complex molecular frameworks. youtube.commdpi.com

Synthesis of Key Derivatives of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione and Related Phthalazinediones

The core structure of this compound, a member of the phthalazinedione family, serves as a valuable scaffold for the synthesis of a variety of functionalized analogues. These derivatives are often explored for their diverse chemical and biological properties. The synthetic methodologies primarily focus on modifications at the nitrogen positions, substitution on the aromatic ring, and fusion with other heterocyclic systems.

N-Substituted and Ring-Substituted Phthalazinedione Analogues

The modification of the phthalazinedione core through N-substitution is a common strategy to create diverse analogues. One approach involves the reaction of a pre-existing phthalazinedione with various electrophiles. For instance, the O-substituted derivative of 2-phenyl-2,3-dihydrophthalazine-1,4-dione can be synthesized by reacting it with ethyl chloroacetate (B1199739) in acetone (B3395972) using potassium carbonate (K2CO3) as a base. nih.gov This initial product can then be further modified. For example, treatment with amino acid esters, such as methyl-4-methyl-2-aminopentanoate, leads to the formation of more complex N-substituted derivatives. nih.gov

Another key starting material for creating substituted analogues is 5-Amino-2,3-dihydrophthalazine-1,4-dione, also known as Luminol (B1675438). Although the user requested information on the 5-hydroxy variant, synthetic routes often utilize the more common luminol. The amino group on the benzene (B151609) ring provides a reactive handle for various transformations, leading to a range of ring-substituted derivatives.

Derivatives of 2,3-Dihydrophthalazine-1,4-dione have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov Specifically, 2,3-Dihydrophthalazine-1,4-dione and its N-butyl analogue have been investigated for their mode of action in inhibiting DNA and RNA synthesis in tumor cells. nih.gov

Table 1: Examples of N-Substituted Phthalazinedione Derivatives This table is generated based on the available research data.

Starting MaterialReagent(s)ProductReference
2-Phenyl-2,3-dihydrophthalazine-1,4-dione1. Ethyl chloroacetate, K2CO3 2. Methyl-4-methyl-2-aminopentanoateMethyl-4-methyl-2-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]-pentanoate nih.gov
2-Phenyl-2,3-dihydrophthalazine-1,4-dione1. Ethyl chloroacetate, K2CO3 2. HydrazineN-Hydrazinocarbonylmethyl-2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetamide nih.gov

Pyrazolo-Fused Phthalazinedione Systems

A significant class of phthalazinedione derivatives involves the fusion of a pyrazole (B372694) ring to the phthalazine backbone, forming pyrazolo[1,2-b]phthalazine systems. These are typically synthesized via multi-component reactions, which offer an efficient route to complex molecules in a single step. chemrevlett.comchemrevlett.com

The most common strategy is a three-component condensation involving phthalhydrazide, an aldehyde (often aromatic), and an active methylene (B1212753) compound such as malononitrile or ethyl cyanoacetate. chemrevlett.comrsc.org This reaction can be catalyzed by various substances, including basic ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH) and Brønsted acidic ionic liquids like n-tributylammonium hydrogensulfate ([Bu3NH][HSO4]). chemrevlett.com The choice of catalyst and reaction conditions (e.g., temperature, solvent) can significantly influence the reaction time and yield. chemrevlett.com For example, using 20 mol% of [Bu3NH][HSO4] at 80 °C can produce excellent yields (83–95%) in short reaction times (9–30 minutes). chemrevlett.com Solvent-free conditions have also been successfully employed, using catalysts like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) at temperatures between 80-100 °C. rsc.org

These multi-component reactions facilitate the formation of both C-C and C-N bonds in one pot to construct the final pyrazolo-fused phthalazinedione scaffold. chemrevlett.com

Table 2: Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones via Three-Component Reaction This table is generated based on the available research data.

AldehydeActive Methylene CompoundCatalyst/ConditionsYieldReference
Aromatic AldehydesMalononitrile10 mol% [bmim]OH, EtOH, 60°C86-97% chemrevlett.com
Various AldehydesMalononitrile20 mol% [Bu3NH][HSO4], 80°C83-95% chemrevlett.com
Various AldehydesMalononitrile[DABCO][OAc] or [Mim][OAc], Solvent-free, RTNot specified chemrevlett.com
AldehydesMalononitrileTBBDA or PBBS, Solvent-free, 80-100°CGood to Excellent rsc.org

Formation of Organophosphorus Derivatives

Organophosphorus derivatives of phthalazinediones can be synthesized by reacting the carbonyl groups of the phthalazine ring with specific phosphorus reagents. Research has shown that 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) is a versatile precursor for these transformations. ekb.egekb.eg

One method involves the Wittig reaction, where luminol is treated with stabilized ylidenetriphenylphosphoranes in refluxing tetrahydrofuran (B95107) (THF). ekb.eg This reaction converts one of the carbonyl groups into an olefinic group, yielding products like methyl 2-(5-amino-4-oxo-3,4-dihydrophthalazin-1(2H)-ylidene)acetate. ekb.eg

Another approach is the reaction of luminol with trialkyl phosphites or tris(dialkylamino)phosphines. ekb.eg The proposed mechanism involves a nucleophilic attack of the phosphorus atom on a carbonyl carbon, leading to a dipolar intermediate. This intermediate then cyclizes to an oxaphosphirane, which ultimately rearranges to yield alkoxy or dialkylamino derivatives of the phthalazinedione core. ekb.eg

Additionally, thionation of one of the carbonyl groups can be achieved using reagents like Lawesson's reagent, which contains phosphorus. This reaction, typically conducted in refluxing toluene, converts a C=O group into a C=S group, forming a thioxo-dihydrophthalazin-one derivative. ekb.eg

Table 3: Synthesis of Organophosphorus and Related Derivatives from Luminol This table is generated based on the available research data.

Reagent TypeSpecific ReagentProduct TypeReference
Phosphonium Ylide (Wittig Reagent)YlidenetriphenylphosphoranesOlefinic derivatives ekb.eg
Trialkyl Phosphite(RO)3PAlkoxy derivatives ekb.eg
Tris(dialkylamino)phosphine(R2N)3PDialkylamino derivatives ekb.eg
Thiating AgentLawesson's ReagentThioxo-dihydrophthalazin-one ekb.eg

Spectroscopic Characterization and Structural Analysis Techniques for Phthalazinedione Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For phthalazinedione derivatives, both ¹H and ¹³C NMR provide direct information about the chemical environment of each atom, allowing for unambiguous structural assignment. bhu.ac.inoatext.com

In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals are analyzed. Protons on the aromatic ring of the phthalazinedione core typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing carbonyl groups. nih.govnih.gov The protons of the N-H groups in the hydrazide ring often present as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature. Their exchange with deuterium (B1214612) oxide (D₂O) can confirm their assignment. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton. bhu.ac.in The spectra, which are often recorded with proton decoupling to simplify the signals to singlets, show distinct resonances for each unique carbon atom. bhu.ac.in The carbonyl carbons (C=O) of the dione (B5365651) moiety are characteristically found at the most downfield region of the spectrum (typically δ 160-170 ppm). nih.govoregonstate.edu Aromatic carbons resonate in the δ 120-150 ppm range, with the specific shifts influenced by the nature and position of substituents. oregonstate.edunih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in complex structural assignments. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between protons and carbons, which is crucial for assigning the structure of more complex or novel phthalazinedione derivatives. nih.govjapsonline.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Phthalazinedione Derivatives

Atom Type Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aromatic C-H 7.0 - 8.5 120 - 150
Hydrazide N-H 9.0 - 11.5 (variable, broad) N/A
Carbonyl C=O N/A 160 - 170
Aromatic C-OH 9.0 - 12.0 (variable, broad) 150 - 160

Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is a powerful tool for identifying the functional groups present in a molecule. vscht.cz For 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione, the IR spectrum is dominated by characteristic absorption bands corresponding to its key functional groups.

The most prominent bands in the IR spectra of phthalazinedione derivatives are the C=O (carbonyl) stretching vibrations, which typically appear as strong absorptions in the range of 1650-1750 cm⁻¹. pressbooks.pub The exact frequency can be influenced by hydrogen bonding and conjugation. The N-H stretching vibrations of the cyclic hydrazide appear as a broad band in the 3200-3550 cm⁻¹ region. libretexts.orglibretexts.org The O-H stretch from the hydroxyl group is also expected in this region, often overlapping with the N-H band. libretexts.org

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz The C=C stretching vibrations within the aromatic ring give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.czresearchgate.net Bending vibrations for C-H bonds and other groups appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
O-H (Phenolic) Stretching 3200 - 3550 Medium-Strong, Broad
N-H (Hydrazide) Stretching 3200 - 3400 Medium, Broad
C-H (Aromatic) Stretching 3000 - 3100 Medium-Weak
C=O (Dione) Stretching 1650 - 1700 Strong
C=C (Aromatic) Stretching 1400 - 1600 Medium-Weak
C-O (Phenolic) Stretching 1200 - 1300 Medium

Note: These are expected ranges and can be influenced by the molecular environment and physical state.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. raco.cat For phthalazinedione derivatives, electron impact (EI) mass spectrometry often reveals an intense molecular ion peak (M⁺), which confirms the molecular formula. raco.catresearchgate.net

The fragmentation of the phthalazinedione ring system follows characteristic pathways. A common fragmentation involves the cleavage of the hydrazide ring. For instance, a typical pathway for phthalazine-1,4-dione itself involves the loss of a nitrogen molecule (N₂) followed by the loss of carbon monoxide (CO) and other small fragments. raco.cat In substituted derivatives, the fragmentation is directed by the substituents. The molecular ion of some derivatives can fragment to produce a stable fragment ion corresponding to the phthalimide (B116566) radical cation at m/z 146. raco.cat The analysis of these fragmentation patterns provides a roadmap of the molecule's structure, confirming the arrangement of the core structure and its substituents. raco.catresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org Molecules containing chromophores—parts of the molecule that absorb light—can be analyzed by this method. The phthalazinedione ring system, with its conjugated aromatic and carbonyl groups, is a strong chromophore.

The UV-Vis spectra of phthalazinedione derivatives typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. wikipedia.orglibretexts.org

π → π transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated aromatic system. libretexts.org

n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. libretexts.org

The position (λ_max) and intensity of these absorption bands can be influenced by the solvent polarity and the pH of the solution. orientjchem.orgnih.gov For example, in luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione), a close analog of the title compound, changes in pH alter the protonation state, leading to shifts in the absorption spectrum. nih.gov This sensitivity to the chemical environment is a key feature in the analysis of these compounds. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. mdpi.com

For phthalazinedione derivatives, single-crystal X-ray diffraction analysis can definitively establish the planarity of the bicyclic ring system and the conformation of any substituents. nih.govresearchgate.net Furthermore, it provides invaluable information about intermolecular interactions, such as hydrogen bonding networks involving the N-H and C=O groups, and π-π stacking between aromatic rings. researchgate.net These interactions govern the crystal packing and are crucial for understanding the solid-state properties of the material. The absolute configuration of chiral centers within a molecule can also be determined using this powerful technique. nih.gov

Computational Chemistry and Theoretical Studies on 5 Hydroxy 2,3 Dihydrophthalazine 1,4 Dione and Its Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of molecules and predicting their reactivity. frontiersin.orgnih.gov These methods have been applied to luminol (B1675438) and its derivatives to rationalize their well-known chemiluminescent properties. diva-portal.orgnih.gov The process of chemiluminescence involves the generation of an electronically excited state intermediate that emits light upon relaxation to the ground state. The efficiency and wavelength of this emission are intrinsically linked to the molecule's electronic properties, which can be modulated by substituents on the phthalhydrazide (B32825) core. nih.govacs.org

For 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione, the hydroxyl (-OH) group, being an electron-donating group, is expected to influence the electronic distribution within the molecule. DFT calculations can precisely model this influence. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its ability to be electronically excited. researchgate.netdoaj.org A smaller energy gap generally implies that less energy is required to excite the molecule, which can impact its light-emitting properties. doaj.org

Theoretical studies on luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione) show that the amino group plays a crucial role in its chemiluminescence. diva-portal.org By analogy, the hydroxyl group in this compound would also be predicted to significantly affect the energy levels and, consequently, the chemiluminescence quantum yield and emission wavelength. researchgate.netresearchgate.net DFT calculations allow for the simulation of electrostatic potential maps, which visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack, thereby predicting reaction mechanisms. nih.gov For instance, the oxidation of the hydrazide moiety is a key step in the chemiluminescence pathway, and its feasibility is directly related to the molecule's electronic structure. ias.ac.in

Table 1. Representative Global Reactivity Descriptors Calculated by DFT for a Hypothetical Phthalhydrazide Analogue.
ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5
Energy Gap (ΔE)LUMO - HOMO; indicates chemical reactivity4.7
Ionization Potential (I)-EHOMO; energy to remove an electron6.2
Electron Affinity (A)-ELUMO; energy released when gaining an electron1.5
Electronegativity (χ)(I + A) / 2; tendency to attract electrons3.85

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comuiowa.edu This technique provides a dynamic view of molecular behavior, which is crucial for understanding conformational flexibility and non-covalent interactions with other molecules, such as solvents or biological receptors. nih.gov While specific MD studies on this compound are not extensively reported, the methodology's application to related systems demonstrates its potential value.

An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with solvent molecules like water, and solving Newton's equations of motion for the system. nih.gov This would allow for the exploration of its conformational landscape. The phthalazinedione ring system is largely planar, but the hydroxyl substituent and the hydrazide protons can exhibit rotational freedom. researchgate.netresearchgate.net MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations.

Furthermore, MD is exceptionally useful for studying intermolecular interactions. uiowa.edu The simulation can detail the formation and dynamics of hydrogen bonds between the hydroxyl and carbonyl groups of the solute and the surrounding water molecules. nih.gov This information is vital because solvation plays a critical role in chemical reactivity and biological processes. The stability and structure of the hydration shell around the molecule can influence its availability to react or bind to a target site.

Table 2. Potential Insights from Molecular Dynamics Simulations of this compound.
Area of InvestigationPotential FindingsScientific Importance
Conformational FlexibilityIdentification of stable and metastable conformers; rotational barriers of the hydroxyl group.Understanding the molecule's structural preferences which can affect receptor binding.
Solvation Shell StructureAnalysis of radial distribution functions for water around key functional groups.Reveals how the solvent structures itself around the molecule, impacting solubility and reactivity.
Hydrogen Bonding DynamicsAverage number and lifetime of hydrogen bonds between the solute and solvent.Quantifies the strength and nature of intermolecular interactions governing physical properties.
Interaction with BiomoleculesSimulating the compound within a protein's active site to observe dynamic stability and interactions.Provides a dynamic view of the binding hypothesis generated by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or a specific physicochemical property. nih.govnih.gov By developing mathematical models, QSAR can predict the properties of new, untested compounds, thereby accelerating drug discovery and materials science research. frontiersin.orgplos.org For this compound and its analogues, QSAR can be a powerful tool to predict properties like chemiluminescence intensity or potential therapeutic activities. nih.gov

A QSAR study begins with a dataset of compounds for which the activity of interest (e.g., antioxidant capacity, enzyme inhibition, or chemiluminescence quantum yield) has been experimentally measured. nih.govwalisongo.ac.id For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. walisongo.ac.id These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. researchgate.net

Table 3. Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds.
Descriptor ClassExample DescriptorsProperty Represented
ElectronicDipole Moment, HOMO/LUMO energies, Atomic Partial ChargesElectron distribution, polarizability, reactivity
Steric/TopologicalMolecular Weight, Molecular Volume, Wiener Index, Kier Shape IndicesSize and shape of the molecule
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity, ability to cross cell membranes
Hydrogen BondingNumber of H-bond donors/acceptorsPotential for specific interactions with a receptor

Molecular Docking Investigations for Ligand-Receptor Binding Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.org This method is instrumental in drug discovery for generating hypotheses about how a potential drug molecule might interact with its biological target at the molecular level. nih.govresearchgate.net For this compound, docking studies can elucidate its potential binding modes to various enzymes or proteins.

The docking process involves computationally sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site. frontiersin.org A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. researchgate.net Studies on luminol and its analogues have utilized molecular docking to investigate their interactions with proteins like hemoglobin and vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.netnih.govnih.gov For example, docking luminol analogues into the active site of hemoglobin helped to understand the mechanism of chemiluminescence enhancement in the forensic detection of blood. researchgate.net

A docking simulation of this compound into a protein active site, such as a peroxidase, would identify key interactions. nih.gov These interactions often include hydrogen bonds between the ligand's hydroxyl or carbonyl groups and amino acid residues in the protein, as well as hydrophobic interactions between the aromatic ring system and nonpolar residues. researchgate.net The resulting binding pose provides a static 3D model of the ligand-receptor complex, which serves as a valuable hypothesis for guiding the design of more potent analogues or for interpreting experimental results. researchgate.net

Table 4. Example of Molecular Docking Results for a Luminol Analogue with a Target Protein (e.g., Hemoglobin). researchgate.net
Ligand AnalogueBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Luminol-6.5HIS45, LYS61, PHE98Hydrogen Bond, Hydrophobic
Analogue A (ZINC19915427)-8.2LYS61, SER102, ALA134Hydrogen Bond, Pi-Alkyl
Analogue B (ZINC17023010)-8.0HIS45, ASN68, PRO95Hydrogen Bond, Hydrophobic
Analogue C (ZINC16958228)-7.9VAL73, LEU83, LYS99Hydrophobic, Pi-Cation

Exploration of Biological Activities and Structure Activity Relationships Sar of Phthalazinedione Derivatives Non Clinical Focus

Investigations into Antimicrobial Activity (Antibacterial, Antifungal)

Phthalazinedione derivatives have been investigated for their potential to combat microbial infections. Studies have shown that modifications to the core structure can yield compounds with significant antibacterial and antifungal properties.

Starting from 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol), various organophosphorus reagents have been used to synthesize new olefinic, alkoxy-, and dialkylamino derivatives. ekb.eg These synthesized compounds were subsequently evaluated for their antimicrobial activity against different bacterial and fungal strains, indicating that the alkylated phthalazine (B143731) moiety is crucial for the observed biological effects. ekb.eg

In other research, specific derivatives have demonstrated potent and targeted activity. For instance, compound 8c , a phenyl phthalazinone derivative, exhibited notable antibacterial effects with inhibition zones of 12 mm against Staphylococcus aureus (a Gram-positive bacterium) and 11 mm against Escherichia coli (a Gram-negative bacterium). nih.govresearchgate.netnih.gov

The antifungal potential of this class has also been documented. Polysubstituted phthalazinone derivatives have been tested against a panel of pathogenic yeasts and filamentous fungi. osf.io Notably, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one showed remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. osf.io Some of these compounds were also found to exhibit a synergistic effect with existing antifungal drugs like fluconazole, enhancing their efficacy. osf.io

Table 1: Selected Phthalazinedione Derivatives and their Antimicrobial Activity

CompoundTarget OrganismObserved ActivityReference
Compound 8cStaphylococcus aureus12 mm inhibition zone nih.govresearchgate.net
Compound 8cEscherichia coli11 mm inhibition zone nih.govresearchgate.net
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneDermatophytesRemarkable activity osf.io
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneCryptococcus neoformansRemarkable activity osf.io

Assessment of Antioxidant Potential and Free Radical Scavenging Mechanisms

The antioxidant properties of phthalazine derivatives have been a subject of interest, as antioxidants can neutralize harmful free radicals. researchgate.net Various new phthalazine compounds have been synthesized and screened for their in vitro antioxidant activity using methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net

In one study, a series of derivatives were created through hybridization with pharmacophoric groups known for antioxidant effects, such as glycine (B1666218) hydrazides, amides, and hydrazones. researchgate.net The screening revealed that compound 5 demonstrated the most potent antioxidant activity, while compound 12 showed moderate activity. researchgate.net Other synthesized derivatives displayed a range from weak to mild antioxidant potential. researchgate.net Further research has corroborated that certain phthalazine derivatives can exhibit powerful antioxidant effects, in some cases stronger than standard drugs used for comparison. researchgate.net The antioxidant activity is one of the many biological properties attributed to the versatile phthalazinone scaffold. researchgate.net

Studies on Anticonvulsant Properties (in non-human models)

The potential of phthalazinedione derivatives as anticonvulsant agents has been extensively studied in non-human models, revealing promising broad-spectrum activity. researchgate.netnih.govnih.gov These compounds have been evaluated using standard screening tests such as the maximal electroshock induced seizure (MES) and the subcutaneous pentylenetetrazole (PTZ) tests in mice. nih.govresearchgate.net

A series of phthalazine-1,4-diones were designed as non-competitive AMPA receptor antagonists. nih.gov In this series, compounds 8, 7b, 7a, 10, and 3a showed high relative potencies as anticonvulsants, ranging from 1.29 to 1.78 times that of diazepam. nih.gov When further tested in the MES model, compounds 8, 7b, and 3a provided 100% protection at a dose of 125 µg/kg. nih.gov

Another study focused on phthalazinedione derivatives bearing a substituted oxadiazole moiety. nih.gov All tested compounds in this series showed considerable anticonvulsant activity in at least one of the standard tests, with some exhibiting moderate activity in both the MES and PTZ models, suggesting they could be novel structures for broad-spectrum anticonvulsants. nih.gov Similarly, research on 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones found that most of these derivatives were more active than the reference compound GYKI 52466 in a model of audiogenic seizures in mice. acs.org Compound 21 from this series was found to be 11-fold more potent than the reference drug. acs.org

Table 2: Anticonvulsant Activity of Selected Phthalazinedione Derivatives in Non-Human Models

Compound/Derivative SeriesTest ModelKey FindingReference
Compounds 8, 7b, 3aMaximal Electroshock (MES)100% protection at 125 µg/kg nih.gov
Compounds 7a, 10Maximal Electroshock (MES)83.33% protection at 125 µg/kg nih.gov
Compound 21 (4-(4-aminophenyl)-2-butylcarbamoyl-6,7-methylenedioxyphthalazin-1(2H)-one)Audiogenic Seizures (mice)ED₅₀ of 3.25 µmol/kg (11-fold more potent than reference) acs.org
Substituted Oxadiazole DerivativesMES and PTZModerate, broad-spectrum activity nih.gov

Analysis of Anti-inflammatory and Analgesic Effects (mechanistic and in vitro)

Phthalazine and its derivatives are recognized for possessing anti-inflammatory properties. researchgate.netosf.io Mechanistic and in vitro studies on anti-inflammatory compounds typically involve cell-based assays to measure the inhibition of key inflammatory mediators. Standard models, such as lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, are used to assess a compound's ability to downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.govmdpi.com The expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are also key markers. nih.gov While the specific mechanistic pathways for many phthalazinedione derivatives are still under investigation, the evaluation of these markers represents the standard approach for characterizing their anti-inflammatory potential in vitro.

Cytotoxicity Studies in Cancer Cell Lines (in vitro)

The cytotoxic potential of phthalazinedione derivatives against various cancer cell lines has been a major focus of non-clinical research. In vitro studies have identified several promising compounds with potent activity.

2,3-Dihydrophthalazine-1,4-dione and its N-butyl derivative have demonstrated potent cytotoxicity against murine leukemia cells and several human cancer cell lines, including Tmolt3 leukemia, HeLa-S3 (cervical cancer), colon adenocarcinoma, and KB (nasopharynx) cells. nih.gov The mode of action for these compounds in L1210 lymphoid leukemia cells was found to involve the inhibition of both DNA and RNA synthesis. nih.gov

More recent studies have focused on structurally modified derivatives. Compounds 7c and 8b , featuring phenyl phthalazinone moieties, showed promising cytotoxicity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values of 1.36 µM and 2.34 µM against HCT-116, respectively. nih.govresearchgate.netnih.govacs.org Importantly, these compounds exhibited poor cytotoxicity against normal WISH cells, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.netnih.gov

In another investigation, compounds 9c, 12b, and 13c displayed potent cytotoxicity against HCT-116 cells with IC₅₀ values of 1.58 µM, 0.32 µM, and 0.64 µM, respectively, which were significantly lower than the reference drug sorafenib (B1663141) (IC₅₀ = 3.23 µM). nih.gov These promising compounds were also found to be non-cytotoxic against normal WI-38 cells. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Phthalazinedione Derivatives

CompoundCell LineCancer TypeIC₅₀ / GI₅₀ Value (µM)Reference
7cHCT-116Colon1.36 nih.govacs.org
8bHCT-116Colon2.34 nih.govacs.org
7cMDA-MB-231Breast6.67 nih.gov
9cHCT-116Colon1.58 nih.gov
12bHCT-116Colon0.32 nih.gov
13cHCT-116Colon0.64 nih.gov
6oHCT-116Colon7 benthamscience.com
6oMCF-7Breast16.98 benthamscience.com

Exploration of Other Pharmacological Activities (e.g., Vasorelaxant, Hypolipidemic, Leishmanicidal)

Beyond the more commonly studied areas, the phthalazinedione scaffold has been explored for other important pharmacological effects.

Vasorelaxant Activity: Several series of 1,4-phthalazinedione (B8816575) derivatives have been synthesized and evaluated for their vasorelaxant effects on isolated rat thoracic aortic rings. nih.govdaneshyari.com Many of the tested compounds, particularly those substituted on both nitrogen atoms, were able to achieve nearly total relaxation of the organ at low micromolar concentrations. nih.govdaneshyari.com The presence of a functional endothelium significantly enhanced the potency of most of these compounds, and structure-activity relationships were established to guide the development of new leads. nih.govdaneshyari.com

Leishmanicidal Activity: Phthalazine derivatives, specifically those based on the benzo[g]phthalazine (B3188949) structure, have been noted for their potential leishmanicidal activity, targeting the parasites that cause leishmaniasis. ekb.eg

Enzyme Inhibition Studies (e.g., PDE3/PDE4, aldose reductase)

The mechanism of action for many phthalazinedione derivatives involves the inhibition of specific enzymes, which is often linked to their therapeutic effects.

Phosphodiesterase (PDE) Inhibition: Phthalazinone derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. osf.ioresearchgate.net

Aldose Reductase Inhibition: The phthalazinone derivative Zopolrestat is known to be an inhibitor of aldose reductase. ekb.egnih.gov This enzyme is implicated in the development of diabetic complications, such as neuropathy and retinopathy. nih.gov

VEGFR-2 Inhibition: A significant amount of research has focused on designing phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis (the formation of new blood vessels) that is crucial for tumor growth. nih.govnih.govbenthamscience.combohrium.com The cytotoxicity of many of the compounds listed in section 6.5 is attributed to their potent inhibition of VEGFR-2. nih.govnih.gov

IMP Dehydrogenase (IMPDH) Inhibition: The cytotoxic effects of 2,3-Dihydrophthalazine-1,4-dione have been linked to the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine (B94841) biosynthesis pathway, which is critical for DNA and RNA synthesis. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Molecular docking studies have suggested that some phthalazinone derivatives may exert their anticancer effects through the inhibition of PARP, an enzyme involved in DNA repair. researchgate.net

Table 4: Enzyme Inhibition by Phthalazinedione Derivatives

Compound/Derivative ClassTarget EnzymeAssociated ActivityReference
ZopolrestatAldose ReductaseAnti-diabetic complications ekb.egnih.gov
Various Derivatives (e.g., 12b, 12c, 13c)VEGFR-2Anticancer / Anti-angiogenic nih.govnih.govbohrium.com
Phthalazinone DerivativesPhosphodiesterase 4 (PDE4)Anti-inflammatory osf.ioresearchgate.net
2,3-Dihydrophthalazine-1,4-dioneIMP Dehydrogenase (IMPDH)Cytotoxic / Anticancer nih.gov
Phthalazinone DerivativesPARP (Poly(ADP-ribose) Polymerase)Anticancer (putative) researchgate.net

Applications in Advanced Materials and Research Tool Development

Development of Chemiluminescent Systems and Probes

The most prominent application of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione, also known as HDP, is in the realm of chemiluminescence, where it serves as a co-substrate for enzyme detection. This application leverages the light-emitting properties of the phthalazinedione core, which are enhanced in the presence of specific enzymes and enhancers.

Co-substrate for Enzyme Detection

Research has focused on the use of HDP as a co-substrate for the chemiluminescent detection of horseradish peroxidase (HRP), a widely used enzyme in biochemical assays. nih.gov In these systems, HRP catalyzes the oxidation of HDP in the presence of an oxidizing agent, typically hydrogen peroxide, leading to the emission of light. The intensity and duration of this light signal can be modulated by various factors.

However, the same comparative study concluded that under the tested conditions, HDP was inferior to luminol (B1675438) for the detection of horseradish peroxidase. nih.gov At a concentration of 500 attomoles of peroxidase, a commercial luminol-based reagent yielded a signal-to-background ratio approximately ten times higher than that of an HDP-based reagent. nih.gov

The development of chemiluminescent systems often involves optimizing the reaction conditions and components to maximize sensitivity and signal duration. The exploration of HDP in this context highlights the ongoing effort to develop new and improved probes for enzyme detection. The mechanism of action involves chemiluminescence resonance energy transfer (CRET), where energy is non-radiatively transferred from a chemiluminescent donor, like a luminol derivative, to a suitable acceptor molecule. nih.govrsc.orgresearchgate.netnih.govrsc.org This principle is fundamental to creating sensitive detection platforms. nih.govnih.gov

Integration into Optical Biosensors for Chemical Detection

The phthalazinedione structure is a foundational component in the development of optical biosensors for the detection of various chemical species. While direct application of this compound in this area is not extensively documented in the provided search results, derivatives of 2,3-dihydrophthalazine-1,4-dione have been successfully integrated into biosensors for detecting important analytes like ascorbic acid (Vitamin C). mdpi.comnih.govrsc.orgresearchgate.net

Ascorbic Acid Sensing

Research has demonstrated the fabrication of electrochemical biosensors for ascorbic acid detection. nih.govrsc.orgresearchgate.netnih.gov These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For instance, carbon-supported palladium-nickel nanoparticles have been used to create a biosensor with a wide linear concentration range for ascorbic acid and a low detection limit. nih.gov While not directly employing the 5-hydroxy derivative, this research showcases the utility of the broader phthalazinedione chemical family in developing sensitive analytical tools. The principle often relies on the electrocatalytic oxidation of ascorbic acid on the surface of the modified electrode. nih.gov

The development of such biosensors is crucial for applications in clinical diagnostics, pharmaceutical analysis, and food safety monitoring. mdpi.com The ability to miniaturize these sensors opens up possibilities for in vivo and point-of-care testing. mdpi.com

Utilization as Photosensitizers in Photodynamic Therapy (PDT) Research

Photodynamic therapy (PDT) is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and treat other diseases. nih.govnih.govmdpi.comnih.gov While luminol and its derivatives have been investigated for their potential in PDT, specific mechanistic studies on this compound as a photosensitizer are not detailed in the provided search results. nih.gov

Mechanistic Studies

The general mechanism of PDT involves the administration of a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). nih.govmdpi.com These ROS are highly cytotoxic and lead to the destruction of targeted cells. nih.govmdpi.com

Luminol derivatives are of interest in PDT research due to their chemiluminescent properties, which could potentially be harnessed to activate photosensitizers in a process known as chemiluminescence-activated PDT. nih.gov This approach could overcome the limitation of light penetration depth in tissues. nih.gov In such a system, the energy from the chemiluminescent reaction of the luminol derivative would be transferred to a photosensitizing molecule, which then generates the cytotoxic ROS. nih.gov

While the concept is promising, research into specific luminol derivatives as primary photosensitizers or as energy donors in chemiluminescence-activated PDT is ongoing. The efficiency of singlet oxygen generation is a critical factor in determining the efficacy of a photosensitizer. mdpi.com Further research is needed to explore the potential of this compound in this therapeutic modality and to elucidate its specific mechanisms of action if any.

Incorporation into Polymeric Materials

The incorporation of phthalazinedione moieties into polymeric structures, such as polyurethanes, has been explored to create materials with enhanced properties. While there is no specific information in the search results on the direct incorporation of this compound, studies on the related compound 2,3-dihydro-1,4-phthalazinedione provide insights into this area. nih.govugent.begoogle.com

Polyurethanes

Research has demonstrated the synthesis of new polyurethanes using derivatives of 2,3-dihydro-1,4-phthalazinedione. nih.gov In these studies, the phthalazinedione acts as a rigid, heterocyclic, nucleophilic component. nih.gov This structural feature is introduced to potentially impart favorable properties to the resulting polyurethane, such as high thermal resistance. nih.gov

The synthesis typically involves reacting a dihydroxy-functionalized phthalazinedione derivative with various diisocyanates. nih.gov The resulting polyurethanes have shown good thermal stability. nih.gov The presence of the phthalazine (B143731) nucleus in the polymer backbone is also suggested to hold potential for medicinal properties, given the use of phthalazine derivatives in various pharmaceuticals. nih.gov The functionalization of polyurethanes is a broad field of research aimed at creating materials with tailored properties for specific applications, including pH-responsive drug delivery systems. nih.gov

Further investigation is required to determine if the hydroxyl group of this compound could be utilized for direct incorporation into polyurethane chains and what specific properties this would confer to the resulting polymer.

Detailed Research Findings

Application Area Compound/Derivative Key Research Finding Significance Reference
Chemiluminescent Systems This compound (HDP)Serves as a co-substrate for horseradish peroxidase (HRP) detection. Its signal can be enhanced by aryl boronic acids. Found to be less sensitive than luminol in a comparative study.Provides an alternative, though currently less efficient, probe for enzyme detection assays. nih.gov
Optical Biosensors Derivatives of 2,3-dihydrophthalazine-1,4-dioneUtilized in the fabrication of electrochemical biosensors for the detection of ascorbic acid.Demonstrates the potential of the phthalazinedione scaffold in developing sensitive analytical tools for clinical and food safety applications. mdpi.comnih.govrsc.orgresearchgate.netnih.gov
Photodynamic Therapy (PDT) Luminol and its derivativesInvestigated for potential use in chemiluminescence-activated PDT to overcome light penetration limits. Specific mechanistic studies on HDP are lacking.The concept offers a pathway to enhance PDT efficacy for deep-seated tumors, though further research on specific luminol derivatives is needed. nih.gov
Polymeric Materials 2,3-dihydro-1,4-phthalazinedione derivativesIncorporated into polyurethane backbones to enhance thermal stability.Shows the feasibility of creating novel polymers with improved physical properties by including the rigid phthalazine structure. nih.gov

Future Perspectives and Emerging Research Directions for 5 Hydroxy 2,3 Dihydrophthalazine 1,4 Dione Research

Rational Design of Next-Generation Phthalazinedione Analogues

The core structure of 2,3-dihydrophthalazine-1,4-dione is a versatile scaffold for developing new therapeutic agents. researchgate.net Researchers are increasingly employing rational design strategies to synthesize novel analogues with tailored biological activities. This involves modifying the fundamental phthalazinedione ring system to enhance potency and selectivity for specific biological targets.

One approach involves the chemical modification of the parent compound, 2,3-dihydrophthalazine-1,4-dione, which is typically prepared through the reaction of phthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). researchgate.net From this core, a variety of derivatives can be generated. For instance, studies have shown the synthesis of derivatives with potential anticonvulsant properties. researchgate.net Another avenue of research has focused on creating derivatives with anticancer potential by targeting specific cellular pathways. For example, derivatives have been synthesized to act as VEGFR2 inhibitors, which play a crucial role in angiogenesis, a process vital for tumor growth. nih.gov The synthesis of these analogues often involves chemoselective O-alkylation of the phthalazinedione core. nih.gov These targeted modifications aim to create next-generation compounds that could serve as templates for future drug design and optimization. researchgate.net

Elucidation of Complex Reaction Mechanisms under Novel Conditions

A deep understanding of a compound's reaction mechanisms is critical for optimizing its use and discovering new applications. Research into the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione has provided significant insights into its reactivity. ias.ac.in Studies using cyclic voltammetry have shown that the compound is oxidized to phthalazine-1,4-dione (PTD). ias.ac.in This generated intermediate, containing both azo and carbonyl moieties, is notably unstable and undergoes a subsequent rapid chemical reaction. ias.ac.in

This follow-up reaction is an oxidative ring cleavage (ORC), which results in the formation of phthalic acid. ias.ac.in The rate of this ring cleavage is highly dependent on the solvent environment. In aqueous solutions and other amphiprotic solvents, the reaction is fast. However, in aprotic solvents like acetonitrile (B52724) and DMSO, the rate of the ORC reaction is significantly slower, making the PTD intermediate more stable and observable on the time-scale of cyclic voltammetry. ias.ac.in This knowledge is crucial for controlling the reaction pathways and potentially harnessing the reactive intermediate for further synthetic applications under specific, controlled conditions.

Reaction StepCompoundConditionsOutcome
Electrochemical Oxidation2,3-dihydrophthalazine-1,4-dione (DHP)Aqueous & Amphiprotic SolventsForms unstable Phthalazine-1,4-dione (PTD)
Chemical ReactionPhthalazine-1,4-dione (PTD)Aqueous & Amphiprotic SolventsFast oxidative ring cleavage to form phthalic acid
Electrochemical Oxidation2,3-dihydrophthalazine-1,4-dione (DHP)Aprotic Solvents (e.g., Acetonitrile)Forms more stable Phthalazine-1,4-dione (PTD)

Advanced Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and biological activities before undertaking extensive laboratory synthesis. In the study of phthalazinedione derivatives, molecular docking has been utilized to forecast the interaction of newly designed compounds with biological targets. researchgate.netnih.gov These computational studies help to verify the potential biological activity of synthesized compounds and provide insights into their mode of action at a molecular level. researchgate.net

For example, in the development of potential anticonvulsant agents, molecular modeling was used to support the biological evaluation results. researchgate.net Similarly, for derivatives designed as VEGFR2 inhibitors, molecular docking studies revealed that the most promising compounds had a favorable binding disposition within the receptor's active site, similar to known ligands. nih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the discovery process and reducing resource expenditure. The results from these models can guide the further optimization of lead compounds to produce more active analogues. researchgate.net

Expanding Non-Clinical Biomedical and Analytical Applications

Beyond its foundational role in synthesis, 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione and its parent structure are being explored for a range of biomedical and analytical purposes. In the analytical realm, the chemiluminescent properties of these compounds are of particular interest. This compound has been assessed as a co-substrate for the chemiluminescent detection of horseradish peroxidase (HRP), a widely used enzyme in immunoassays. nih.gov Research has shown that enhancers, such as certain aryl boronic acid derivatives, can significantly boost the light emission from the HRP-catalyzed reaction. nih.gov However, in comparative studies, this compound was found to be a less sensitive substrate than luminol (B1675438) for HRP detection, with a tenfold lower signal-to-background ratio at low enzyme concentrations. nih.gov

In non-clinical biomedical research, derivatives of the 2,3-dihydrophthalazine-1,4-dione scaffold have demonstrated a variety of promising biological activities. These include potential applications as anticonvulsant, antibacterial, and anticancer agents. researchgate.netnih.gov For instance, certain novel derivatives have shown considerable activity in preclinical models of seizures, while others have exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov These findings highlight the potential of the phthalazinedione structure as a platform for developing new research tools and therapeutic leads.

Table of Research Findings for Phthalazinedione Derivatives

Research Area Application Key Finding
Analytical Chemistry Chemiluminescent detection of Horseradish Peroxidase This compound is a viable but less sensitive co-substrate compared to luminol. nih.gov
Biomedical (Preclinical) Anticonvulsant Agents Novel derivatives showed considerable activity in pentylenetetrazole (PTZ) and picrotoxin-induced seizure models. researchgate.net
Biomedical (Preclinical) Antibacterial Agents A synthesized derivative exhibited potent activity against S. aureus and E. coli. nih.gov

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione, and how can reaction conditions be optimized?

The synthesis of phthalazinedione derivatives typically involves cyclization or functional group modification. For example, 5-nitro-2,3-dihydrophthalazine-1,4-dione (a precursor to luminol) is synthesized via refluxing nitrophthalic anhydride with hydrazine, followed by filtration and washing with acetic acid and water to achieve 92% yield . For the 5-hydroxy derivative, a plausible route could involve hydroxylation of a nitro or halogenated precursor under alkaline conditions. Optimization may require adjusting reaction time (e.g., 30 min–12 h), temperature (reflux vs. ambient), and purification methods (e.g., vacuum filtration, recrystallization with acetic acid) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

  • FTIR : To confirm hydroxyl (-OH) and carbonyl (C=O) groups, comparing peaks to related compounds like 5-nitro derivatives (e.g., 1680–1700 cm⁻¹ for C=O stretches) .
  • NMR : 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons adjacent to hydroxyl groups .
  • HPLC/MS : For purity assessment and molecular ion detection (expected m/z for C8_8H6_6N2_2O3_3: 178.04) .

Q. What are the stability considerations and safe handling protocols for this compound?

Based on SDS data for analogous compounds:

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or oxidation .
  • Reactivity : Avoid strong oxidizers (e.g., H2_2O2_2) and acidic/basic conditions that may degrade the phthalazinedione ring .
  • PPE : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .

Advanced Research Questions

Q. How does the hydroxyl group influence the chemiluminescent properties compared to amino (luminol) or nitro derivatives?

Unlike luminol (5-amino), which exhibits strong chemiluminescence via oxidation to 3-aminophthalate , the 5-hydroxy derivative may lack this property due to reduced electron-donating capacity. Advanced studies could:

  • Test reactivity with oxidants (e.g., NaBO3_3, H2_2O2_2) and catalysts (e.g., Cu2+^{2+}) under varying pH .
  • Use DFT calculations to compare excited-state energetics of hydroxyl vs. amino/nitro substituents .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural similarities to hypolipidemic agents?

The parent compound, 2,3-dihydrophthalazine-1,4-dione, demonstrated hypolipidemic effects in rats by lowering cholesterol and triglycerides . For the 5-hydroxy derivative:

  • Conduct MTT assays on human cancer lines (e.g., HeLa, Tmolt3) to assess cytotoxicity .
  • Evaluate lipid metabolism modulation in hepatocyte cultures via cholesterol uptake assays .

Q. How can contradictory data in synthesis yields or bioactivity be systematically addressed?

  • Reproducibility : Control variables like reagent purity (e.g., hydrazine grade), solvent dryness, and stirring efficiency .
  • Data normalization : Express bioactivity results relative to positive controls (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch variability .

Q. What strategies enable the integration of this compound into electrochemiluminescence (ECL) biosensors?

While luminol dominates ECL applications , the 5-hydroxy derivative could serve as a co-reactant or stabilizer. Methodological steps:

  • Immobilize the compound on electrode surfaces with nanomaterials (e.g., AuNPs, graphene oxide) to enhance signal .
  • Test ECL efficiency in buffer systems (pH 8–10) with common oxidants (e.g., S2_2O82_8^{2-}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.